molecular formula C7H9IN2O2 B3377839 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1354704-91-8

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3377839
CAS RN: 1354704-91-8
M. Wt: 280.06
InChI Key: GUVZEKFFSHYNKG-UHFFFAOYSA-N
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Description

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is represented by the SMILES string CCn1nc(C)cc1C(O)=O . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 .


Physical And Chemical Properties Analysis

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a solid with a melting point of 132-145 °C . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 .

Scientific Research Applications

Coordination Polymers

Research has demonstrated the utility of pyrazole-carboxylic acid derivatives in constructing coordination polymers with metals. Cheng et al. (2017) prepared semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from ethyl 3-methyl-1H-pyrazole-4-carboxylate, which were then used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibited unique structural properties, including hydrogen-bonded chiral networks and luminescence properties, highlighting the versatility of pyrazole-carboxylic acid derivatives in material science and coordination chemistry (Cheng et al., 2017).

Organic Synthesis Methodologies

Pyrazole-carboxylic acid derivatives are pivotal in the synthesis of condensed pyrazoles and related heterocyclic compounds. Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the compounds' versatility as building blocks in organic synthesis (Arbačiauskienė et al., 2011).

Biological Activity Investigations

While the direct biological activities of "1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid" are not explicitly mentioned in the available literature, derivatives of pyrazole-4-carboxylic acid have been explored for potential biological activities. For example, Yue et al. (2010) synthesized acylamides from pyrazole carboxylic acid and evaluated their auxin activities, indicating the potential for these derivatives in agricultural applications (Yue et al., 2010).

Safety and Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It may cause respiratory irritation and serious eye irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It is known to interact with D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction is significant because it can influence the enzyme’s activity and, consequently, the levels of D-amino acids in the body. The compound’s iodine atom may also facilitate binding interactions with other biomolecules, potentially affecting their function and stability .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, its interaction with D-amino acid oxidase can lead to changes in the levels of D-amino acids, which are important for cell signaling and neurotransmission. Additionally, the compound may impact gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This can result in changes in the enzyme’s conformation and activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling without causing significant toxicity. At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biochemical effect, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as D-amino acid oxidase, influencing the metabolic flux and levels of metabolites. These interactions can affect the overall metabolic balance in cells and tissues, leading to changes in metabolic pathways and the production of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by its interactions with transporters and binding proteins, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, as it may interact with specific biomolecules in different cellular environments. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical effects and potential therapeutic applications .

properties

IUPAC Name

2-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVZEKFFSHYNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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